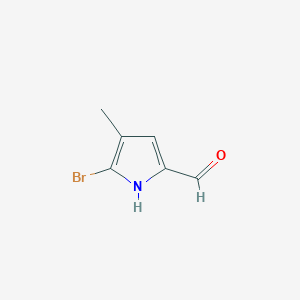
tert-Butyl (4-(fluoromethyl)piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its use in various scientific research applications, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate typically involves the reaction of 4-(fluoromethyl)-4-piperidylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:
Reactants: 4-(fluoromethyl)-4-piperidylamine, di-tert-butyl dicarbonate (Boc2O), triethylamine.
Conditions: Anhydrous conditions, room temperature.
Product: tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate.
Analyse Des Réactions Chimiques
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, especially in the development of new synthetic methodologies.
Biochemistry: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during multi-step synthesis . Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions to regenerate the free amine .
Comparaison Avec Des Composés Similaires
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate can be compared with other carbamate-protected amines, such as:
tert-butyl N-(4-formylbenzyl)carbamate: Similar in structure but contains a formyl group instead of a fluoromethyl group.
tert-butyl N-[4-(fluoromethyl)phenyl]carbamate: Contains a phenyl ring instead of a piperidyl ring.
tert-butyl carbamate: The simplest form of Boc-protected amines, lacking additional functional groups.
Propriétés
Formule moléculaire |
C11H21FN2O2 |
|---|---|
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
tert-butyl N-[4-(fluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-11(8-12)4-6-13-7-5-11/h13H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
PATAMVYQFJJKNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCNCC1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
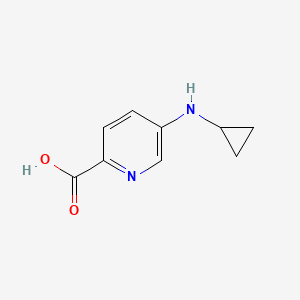
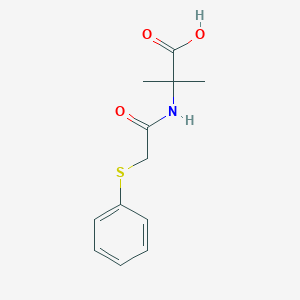
![6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine](/img/structure/B14783229.png)
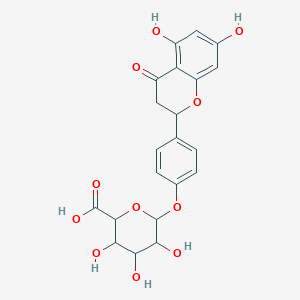
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
![7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14783249.png)
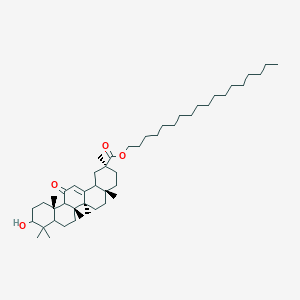
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B14783258.png)
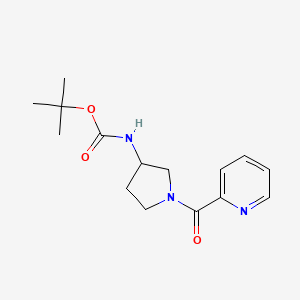
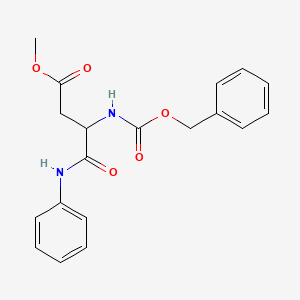
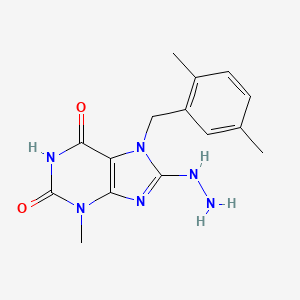
![(5AR,10bS)-2-(2,6-dibromophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14783288.png)
